Cas no 929716-66-5 (Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate)

Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
- WQAJMHUDTWQUCV-UHFFFAOYSA-N
- SCHEMBL3779757
- 929716-66-5
- EN300-3430031
- Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate
-
- MDL: MFCD15796158
- インチ: 1S/C13H20ClN5O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-8-9(14)16-11(15)17-10/h8H,4-7H2,1-3H3,(H2,15,16,17)
- InChIKey: WQAJMHUDTWQUCV-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC(N)=N1)N1CCN(C(=O)OC(C)(C)C)CC1
計算された属性
- 精确分子量: 313.1305526g/mol
- 同位素质量: 313.1305526g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 3
- 複雑さ: 368
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 84.6Ų
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3430031-10.0g |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95.0% | 10.0g |
$4176.0 | 2025-03-18 | |
Enamine | EN300-3430031-0.5g |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95.0% | 0.5g |
$758.0 | 2025-03-18 | |
1PlusChem | 1P028SDL-2.5g |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 2.5g |
$2414.00 | 2024-04-20 | |
1PlusChem | 1P028SDL-10g |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 10g |
$5224.00 | 2024-04-20 | |
Aaron | AR028SLX-5g |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 5g |
$3897.00 | 2024-07-18 | |
Aaron | AR028SLX-250mg |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 250mg |
$687.00 | 2025-02-16 | |
Aaron | AR028SLX-500mg |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 500mg |
$1068.00 | 2025-02-16 | |
Aaron | AR028SLX-10g |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 10g |
$5767.00 | 2024-07-18 | |
Aaron | AR028SLX-100mg |
tert-butyl4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95% | 100mg |
$489.00 | 2025-02-16 | |
Enamine | EN300-3430031-1.0g |
tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate |
929716-66-5 | 95.0% | 1.0g |
$971.0 | 2025-03-18 |
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate 関連文献
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 929716-66-5)
Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 929716-66-5, represents a sophisticated molecular structure designed to interact with biological targets in novel ways. The combination of a tert-butyl group, a piperazine moiety, and an amino-substituted chloropyrimidine core makes this molecule a promising candidate for further exploration in medicinal chemistry.
The tert-butyl group appended to the piperazine ring introduces steric hindrance, which can modulate the binding affinity and selectivity of the compound towards its intended targets. This feature is particularly valuable in drug design, where optimizing interactions at the molecular level is crucial for achieving therapeutic efficacy while minimizing side effects. The piperazine ring, known for its ability to form hydrogen bonds and coordinate with metal ions, further enhances the compound's potential as a pharmacophore.
The amino-substituted chloropyrimidine moiety is another key feature that contributes to the compound's unique properties. Pyrimidine derivatives are widely recognized for their biological activity, particularly in the context of anticancer, antiviral, and anti-inflammatory agents. The presence of a chlorine atom at the 6-position of the pyrimidine ring adds further functional diversity, enabling various chemical modifications and bioisosteric replacements to fine-tune the pharmacological profile.
Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the potential of such compounds. The structural motifs present in Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate align well with current trends in drug discovery, particularly in targeting protein-protein interactions and enzyme inhibition. These interactions are often critical in disease pathways, making them attractive therapeutic targets.
One of the most exciting areas of research involving this compound is its potential application in oncology. Pyrimidine-based inhibitors have shown promise in preclinical studies as inhibitors of kinases and other enzymes involved in tumor growth and progression. The tert-butyl group and chloropyrimidine core may facilitate tight binding to active sites of these enzymes, potentially leading to potent antitumor activity. Furthermore, the amino-piperazine moiety could serve as a scaffold for further derivatization, allowing researchers to explore analogs with improved pharmacokinetic properties.
In addition to oncology, this compound may also find applications in other therapeutic areas. For instance, its structural features could make it a viable candidate for developing treatments against infectious diseases or neurological disorders. The ability to modulate protein-protein interactions with high specificity is particularly relevant in these contexts, where precise targeting is essential for therapeutic success.
The synthesis of Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate presents an interesting challenge due to its complex structure. However, modern synthetic methodologies have made significant strides in facilitating the preparation of such molecules. Techniques such as multi-step organic synthesis, coupled with advanced purification methods, allow for the efficient production of high-quality material suitable for biological testing.
Evaluation of this compound's biological activity typically involves both in vitro and in vivo assays. In vitro studies often focus on assessing binding affinity to target proteins using techniques like surface plasmon resonance or enzyme-linked immunosorbent assays (ELISAs). These studies provide initial insights into the compound's potential efficacy and selectivity. Subsequent in vivo studies, such as xenograft models or behavioral assays, help validate these findings and provide a more comprehensive understanding of its pharmacological profile.
The safety profile of any new chemical entity is paramount before it can be considered for clinical use. Therefore, comprehensive toxicological studies are conducted to assess potential adverse effects at various doses and exposure durations. These studies include acute toxicity tests, chronic toxicity evaluations, and assessments of organ-specific damage. The structural features of Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate, while promising from a pharmacological standpoint, also necessitate careful evaluation to ensure that they do not pose unforeseen risks.
As research continues to evolve, so too do the tools available for drug discovery. High-resolution structural biology techniques such as cryo-electron microscopy (cryo-EM) have provided unprecedented insights into protein-ligand interactions at atomic resolution. These data can be used to guide medicinal chemistry efforts aimed at optimizing compounds like Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate, ensuring that they are maximally effective while maintaining favorable pharmacokinetic properties.
The integration of artificial intelligence (AI) into drug discovery has also revolutionized how compounds are designed and evaluated. Machine learning algorithms can predict biological activity based on structural features alone, significantly reducing the time required for hit identification and lead optimization. By leveraging these technologies alongside traditional experimental approaches, researchers can accelerate their search for novel therapeutics.
In conclusion,Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate represents a fascinating example of how structural complexity can be harnessed to develop novel pharmaceutical agents. Its unique combination of functional groups makes it a versatile scaffold for further exploration in medicinal chemistry. With ongoing advancements in synthetic methodologies and computational tools, this compound holds significant promise for future therapeutic applications across multiple disease areas.
929716-66-5 (Tert-butyl 4-(2-amino-6-chloropyrimidin-4-yl)piperazine-1-carboxylate) Related Products
- 1040677-54-0(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropteridin-1-yl}-N-(4-methylphenyl)acetamide)
- 955730-12-8(N-4-(2,3-dihydro-1H-indole-1-carbonyl)-4H,5H,6H-cyclopentad1,3thiazol-2-yl-4-fluorobenzamide)
- 1172362-33-2(1-(4-bromo-2,6-dichloro-phenyl)sulfonylpiperazine;hydrochloride)
- 1339444-18-6(2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)ethyl(methyl)amine)
- 2228982-57-6(2-{4-(2-methylpropyl)phenylmethyl}oxirane)
- 868775-42-2(tert-butyl cis-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate)
- 1805091-47-7(4-(Difluoromethyl)-6-iodo-3-methoxypyridine-2-sulfonamide)
- 1968000-75-0(Quinoline, 4-chloro-5,8-difluoro-6-methyl-3-nitro-)
- 2145030-72-2((3R)-3-aminobutyl(methyl)(pent-4-en-1-yl)amine)
- 2034445-51-5(4-Methoxy-1-methyl-5-[[3-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-pyrrolidinyl]carbonyl]-2(1H)-pyridinone)




